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3-Dehydrosphinganine -

3-Dehydrosphinganine

Catalog Number: EVT-8250291
CAS Number:
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-dehydrosphinganine is a 2-amino-1-hydroxyoctadecan-3-one that has S-configuration. It has a role as a mouse metabolite. It is functionally related to a sphinganine. It is a conjugate base of a 3-dehydrosphinganinium(1+).
3-Dehydrosphinganine is a natural product found in Euglena gracilis, Trypanosoma brucei, and Homo sapiens with data available.
3-Dehydrosphinganine is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

3-Dehydrosphinganine is a significant sphingolipid compound that plays a crucial role in cellular metabolism and signaling pathways. It is synthesized from the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase. This compound serves as a precursor in the biosynthesis of more complex sphingolipids, including ceramides and sphingomyelins, which are essential for maintaining cellular structure and function.

Source

3-Dehydrosphinganine is primarily produced in the endoplasmic reticulum of cells during sphingolipid metabolism. It can also be found in various foods, including chokecherries, black huckleberries, pomegranates, cinnamon, and flaxseeds . In humans, it is involved in metabolic pathways associated with certain disorders, such as Krabbe disease .

Classification

3-Dehydrosphinganine belongs to the class of compounds known as sphingoid bases, which are characterized by a long-chain amino alcohol backbone. It is specifically categorized under the category of dihydrosphingosines due to its structural features.

Synthesis Analysis

Methods

The synthesis of 3-dehydrosphinganine occurs through a well-defined pathway involving several enzymatic steps:

  1. Condensation Reaction: The initial step involves the enzyme serine palmitoyltransferase catalyzing the reaction between L-serine and palmitoyl-CoA to produce 3-dehydrosphinganine and carbon dioxide .
  2. Reduction: Following its formation, 3-dehydrosphinganine can be converted into sphinganine through reduction by the enzyme 3-dehydrosphinganine reductase .

Technical Details

  • Enzyme Specificity: Serine palmitoyltransferase is a key enzyme in this pathway, composed of multiple subunits that form an active heterodimer on the endoplasmic reticulum membrane .
  • NADPH Dependency: The reduction of 3-dehydrosphinganine to sphinganine is NADPH-dependent, highlighting its reliance on cellular reducing equivalents for this transformation .
Molecular Structure Analysis

Structure

The molecular structure of 3-dehydrosphinganine consists of a long-chain hydrocarbon with a hydroxyl group and a ketone group. Its chemical formula is C18H37NO, indicating it contains 18 carbon atoms, 37 hydrogen atoms, one nitrogen atom, and one oxygen atom.

Data

  • Molecular Weight: Approximately 281.49 g/mol.
  • Structural Representation: The compound can be represented using various chemical notation systems including SMILES and InChI formats for computational modeling and analysis .
Chemical Reactions Analysis

Reactions

3-Dehydrosphinganine participates in several biochemical reactions:

  1. Conversion to Sphinganine: It undergoes reduction to form sphinganine via 3-dehydrosphinganine reductase.
  2. Acylation: Sphinganine can subsequently be acylated by ceramide synthases to produce dihydroceramides, which are further processed into ceramides through desaturation reactions .

Technical Details

The acylation process involves the attachment of fatty acyl-CoA molecules to sphinganine, leading to diverse ceramide species that vary in chain length and saturation levels. This diversity is critical for membrane fluidity and signaling functions.

Mechanism of Action

Process

The action of 3-dehydrosphinganine is primarily linked to its role as a precursor in sphingolipid metabolism:

  1. Signaling Molecule: As part of the sphingolipid family, it contributes to cell signaling processes that regulate cell growth, differentiation, and apoptosis.
  2. Membrane Structure: It aids in forming lipid bilayers that are essential for cellular integrity and function.

Data

Research indicates that disruptions in sphingolipid metabolism involving 3-dehydrosphinganine can lead to various metabolic disorders, emphasizing its importance in maintaining cellular homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Limited solubility in water but soluble in organic solvents.

Chemical Properties

  • Stability: Relatively stable under normal physiological conditions but sensitive to oxidation.
  • Reactivity: Can participate in various biochemical reactions due to its functional groups (ketone and hydroxyl).

Relevant Data or Analyses

Applications

Scientific Uses

3-Dehydrosphinganine has several applications in scientific research:

  1. Metabolic Studies: Used as a marker for studying sphingolipid metabolism and related disorders.
  2. Drug Development: Investigated for its potential role in therapeutic interventions targeting metabolic diseases linked to sphingolipid dysregulation.
  3. Nutritional Research: Its presence in various foods makes it relevant for studies on dietary impacts on health.
Biosynthesis Pathways and Enzymatic Regulation of 3-Dehydrosphinganine

Serine Palmitoyltransferase (SPT) in 3-Dehydrosphinganine Generation

Serine palmitoyltransferase (SPT; EC 2.3.1.50) catalyzes the committed step of sphingolipid biosynthesis: the pyridoxal 5′-phosphate (PLP)-dependent condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3KDS; 3-dehydrosphinganine). This reaction establishes the characteristic d-erythro stereochemistry of all downstream sphingolipids [5] [6]. SPT operates as a membrane-bound heterocomplex in the endoplasmic reticulum (ER). In mammals, core subunits SPTLC1 and SPTLC2/SPTLC3 form the catalytic site, with accessory proteins (ssSPTa/b) enhancing activity. The SPTLC3 subunit uniquely generates C₁₆-sphingoid bases (e.g., C₁₆-sphinganine), accounting for ~15% of human plasma sphingolipids, unlike SPTLC2’s preference for C₁₈ substrates [6].

SPT activity is tightly regulated by ORMDL proteins (ORMDL1-3 in humans), which bind and inhibit SPT in response to elevated ceramide levels via a homeostatic feedback loop. This regulation prevents toxic sphingolipid accumulation [5]. Assay innovations now enable precise SPT activity measurement in cell lysates using HPLC-based detection, offering 20-fold higher sensitivity than radioactive methods [2]. Key considerations include:

  • Substrate stability: DTT concentrations >0.5 mM destabilize palmitoyl-CoA.
  • Thioesterase interference: Cytosolic acyl-CoA thioesterases hydrolyze palmitoyl-CoA; this is mitigated by sucrose monolaurate (0.1%) in lysate-based assays [2].

Table 1: SPT Subunit Specificity Across Species

OrganismSubunitGeneSpecificity
Homo sapiensSPTLC1O15269Scaffold
SPTLC2O15270C₁₈-sphingoid bases
SPTLC3Q9NUV7C₁₆-sphingoid bases
Saccharomyces cerevisiaeLCB1P25045Catalytic core
LCB2P40970Catalytic core
Bacteroides thetaiotaomicronSPTBT_0971Palmitoyl-ACP preference

Role of 3-Ketodihydrosphingosine Reductase (KDSR) in Sphingolipid Metabolism

3-Ketodihydrosphingosine reductase (KDSR; EC 1.1.1.102; also termed FVT1 or SDR35C1) catalyzes the NADPH-dependent reduction of 3KDS to sphinganine (dihydrosphingosine). This second step commits 3KDS to ceramide synthesis and occurs on the cytosolic face of the ER [1] [4]. KDSR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is encoded by the KDSR gene (human chromosome 18q21.33) [1].

KDSR mutations disrupt sphingolipid homeostasis and cause severe pathologies:

  • Erythrokeratodermia variabilis et progressiva (EKVP): Autosomal recessive mutations reduce reductase activity, leading to aberrant keratinocyte differentiation [1].
  • Bovine spinal muscular atrophy: A missense mutation (KDSR-R89C) impairs enzyme function, confirming its role in neuronal health [1].

KDSR faces the cytosol, as demonstrated by 60–80% inactivation upon proteolytic digestion of intact ER vesicles and inhibition by the membrane-impermeable compound DIDS [4]. This orientation ensures access to cytosolic NADPH and facilitates substrate channeling from SPT.

Comparative Analysis of Eukaryotic vs. Microbial Biosynthetic Mechanisms

Bacteroides thetaiotaomicron BT_0972 as a Bacterial KDSR Ortholog

While eukaryotic SPT and KDSR are well-characterized, bacterial sphingolipid synthesis exhibits distinct mechanistic adaptations. In the gut commensal Bacteroides thetaiotaomicron, the BT0972 locus encodes a functional KDSR ortholog. Metabolomic assays confirmed its NADPH-dependent reduction of 3KDS to sphinganine [3]. This enzyme shares ~30% sequence identity with human KDSR but lacks transmembrane domains, reflecting bacterial compartmentalization differences. BT0972 enables Bacteroides to synthesize sphingolipids that modulate host immunity, such as suppressing intestinal inflammation [3] [5].

Evolutionary Conservation of Sphingolipid Synthesis in Gut Microbiota

Sphingolipid synthesis is widespread in Gram-negative gut bacteria (Bacteroidetes, Sphingomonadaceae) and some Gram-positives. Key divergences from eukaryotic pathways include:

  • Pathway topology: In Caulobacter crescentus, SPT and ceramide synthase (bCerS) are cytoplasmic/periplasmic, respectively. KDSR (CerR) localizes to the periplasm, indicating reduction after acylation—opposite to the eukaryotic order [7].
  • Enzyme solubility: Bacterial SPT is soluble (e.g., Sphingomonas paucimobilis), unlike membrane-bound eukaryotic complexes [5] [7].
  • Non-canonical pathways: Pseudomonas fluorescens employs a polyketide synthase (PKS) cluster (PfSgaAB) to synthesize C₂₄–C₂₈ sphinganines as secondary metabolites, independent of SPT. This reveals evolutionary convergence in sphingoid base production [8].

Table 2: Eukaryotic vs. Bacterial 3-Dehydrosphinganine Metabolic Pathways

FeatureEukaryotesBacteria
SPT LocalizationER membraneCytoplasm (Sphingomonas)
KDSR LocalizationER cytosolic facePeriplasm (Caulobacter)
Reduction Step OrderBefore acylationAfter acylation (Caulobacter)
Key RegulatorsORMDL proteinsUnknown
Physiological RoleStructural membrane lipids, signalingImmune modulation, phage resistance

Sphingolipid synthesis in gut microbes like Bacteroides influences host metabolism and disease. Bacterial sphingolipids are incorporated into host tissues, affecting insulin sensitivity and inflammation. The conservation of KDSR orthologs (e.g., BT_0972) underscores evolutionary synergy in sphingolipid-mediated host-microbe crosstalk [3] [5] [7].

Concluding Remarks

The biosynthesis of 3-dehydrosphinganine exemplifies both deep evolutionary conservation and adaptive divergence. While SPT and KDSR maintain core functions across domains, bacteria have evolved unique pathway topologies (e.g., periplasmic reduction) and non-canonical enzymes (e.g., PKS-derived synthesis). Understanding these mechanisms illuminates how microbial sphingolipids contribute to human health, offering avenues for targeting sphingolipid metabolism in disease.

Properties

Product Name

3-Dehydrosphinganine

IUPAC Name

(2S)-2-amino-1-hydroxyoctadecan-3-one

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1

InChI Key

KBUNOSOGGAARKZ-KRWDZBQOSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N

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